molecular formula C11H20BN3O2 B11870686 1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-4-amine CAS No. 948593-46-2

1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-4-amine

Cat. No.: B11870686
CAS No.: 948593-46-2
M. Wt: 237.11 g/mol
InChI Key: GHKSDJGAHHBDOS-UHFFFAOYSA-N
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Description

1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-4-amine (CAS: 1007110-53-3; molecular formula: C₁₁H₁₉BN₂O₂; molecular weight: 222.09 g/mol) is a pyrazole-based organoboron compound. Its structure features an ethyl group at the 1-position of the pyrazole ring, an amine group at the 4-position, and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 5-position. This boronate group makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry and materials science .

The compound is commercially available (e.g., from Enamine Ltd and Wuhan Xinxinjiali Biological Technology) but was listed as "discontinued" by CymitQuimica in 2025 due to shifting market demands . Its synthesis typically involves palladium-catalyzed coupling of pyrazole precursors with pinacol boronate esters, as evidenced by protocols in related pyrazole-boronate derivatives .

Properties

CAS No.

948593-46-2

Molecular Formula

C11H20BN3O2

Molecular Weight

237.11 g/mol

IUPAC Name

1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-4-amine

InChI

InChI=1S/C11H20BN3O2/c1-6-15-9(8(13)7-14-15)12-16-10(2,3)11(4,5)17-12/h7H,6,13H2,1-5H3

InChI Key

GHKSDJGAHHBDOS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=NN2CC)N

Origin of Product

United States

Preparation Methods

Key Steps:

  • Substrate Preparation

    • 1-Ethyl-1H-pyrazol-4-amine is used as the starting material. The amine group at position 4 can act as a directing group for regioselective borylation at position 5.

  • Borylation Reaction

    • A catalyst system comprising [Ir(COD)OMe]2_2 (0.05 equiv.) and 3,4,7,8-tetramethyl-1,10-phenanthroline (Me4_4phen, 0.1 equiv.) is employed in tetrahydrofuran (THF) at 55–80°C for 12–24 h.

    • Reaction Conditions :

      • 1-Ethyl-1H-pyrazol-4-amine (1.0 equiv.)

      • B2_2Pin2_2 (1.2 equiv.)

      • [Ir(COD)OMe]2_2 (0.05 equiv.)

      • Me4_4phen (0.1 equiv.) in THF, 16 h at 65°C.

    • Yield : 60–75%.

Advantages:

  • Avoids halogenation steps, reducing synthetic complexity.

  • Compatible with sensitive functional groups due to mild conditions.

Multi-Step Synthesis with Protective Group Strategy

This method involves sequential protection, alkylation, and deprotection steps to achieve the target compound.

Key Steps:

  • Protection of the Amine Group

    • 4-Amino-1H-pyrazole is protected as a tert-butoxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate (Boc2_2O) in the presence of a base (e.g., DMAP) in THF.

  • N1-Ethylation

    • The Boc-protected pyrazole is alkylated at the N1 position using ethyl iodide (1.2 equiv.) and potassium carbonate (2.0 equiv.) in DMF at 60°C.

    • Yield : 80–90%.

  • Bromination and Borylation

    • Bromination at position 5 with POBr3_3, followed by Miyaura borylation as described in Method 1.

  • Deprotection

    • The Boc group is removed using trifluoroacetic acid (TFA) in DCM at room temperature.

    • Yield : 85–95% after purification.

Comparative Analysis of Methods

Method Key Feature Yield Complexity Scalability
Palladium-CatalyzedRequires halogenated precursor70–85%ModerateHigh
Iridium-Catalyzed C–HDirect C–H activation60–75%LowModerate
Multi-Step with BocProtects amine during synthesis80–95%HighIndustrial

Critical Considerations

  • Regioselectivity : The amine group at position 4 directs borylation to position 5 in iridium-catalyzed methods.

  • Catalyst Choice : Palladium catalysts favor Miyaura borylation, while iridium complexes enable C–H activation.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) improve reaction efficiency in alkylation and borylation steps .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Aryl halides in the presence of a palladium catalyst and a base such as potassium carbonate.

Major Products

    Oxidation: Boronic acids.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that pyrazole derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation. For instance, derivatives of pyrazole have shown cytotoxic effects against various human cancer cell lines. A study demonstrated that certain pyrazole compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways .

Mechanism of Action
The mechanism by which 1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-4-amine exerts its effects involves the inhibition of key enzymes involved in cancer cell metabolism. This inhibition leads to a decrease in cellular proliferation and an increase in apoptosis rates among affected cells .

Materials Science

Polymer Chemistry
The compound has potential applications in polymer chemistry as a boronic ester. Boronic esters are valuable in the formation of dynamic covalent bonds within polymer networks. This characteristic can be utilized to develop smart materials that respond to environmental stimuli .

Synthesis of Advanced Materials
The unique properties of this compound allow it to function as a building block for synthesizing advanced materials with tailored properties. Its ability to form stable complexes with various substrates can lead to innovative applications in drug delivery systems and nanotechnology.

Agricultural Chemistry

Pesticide Development
In agricultural chemistry, compounds similar to this compound are being explored for their potential as pesticides. The incorporation of boron into organic molecules can enhance their effectiveness against pests while minimizing environmental impact .

Herbicide Applications
The compound's structural features may also contribute to herbicidal activity. Studies have shown that certain pyrazole derivatives can inhibit plant growth by interfering with specific biochemical pathways essential for plant development .

Data Table: Summary of Applications

Field Application Mechanism/Effect
Medicinal ChemistryAnticancer AgentsInhibition of cancer cell proliferation and induction of apoptosis
Materials ScienceSmart MaterialsFormation of dynamic covalent bonds; development of responsive polymer networks
Agricultural ChemistryPesticides and HerbicidesEnhanced effectiveness against pests; inhibition of plant growth pathways

Case Studies

  • Anticancer Research : A study published in the Tropical Journal of Pharmaceutical Research evaluated the anticancer potential of various pyrazole derivatives. The findings indicated that certain derivatives exhibited lower IC50 values compared to standard chemotherapeutics like doxorubicin .
  • Material Synthesis : Research focused on the synthesis of boronic esters highlighted the versatility of this compound in creating novel materials with enhanced properties for drug delivery systems.
  • Agricultural Applications : Investigations into the herbicidal properties of pyrazole compounds revealed their potential to disrupt critical metabolic pathways in target plants, suggesting a promising avenue for developing environmentally friendly herbicides .

Mechanism of Action

The mechanism of action of 1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications. The pyrazole ring can interact with various receptors and enzymes, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
Target Compound 1007110-53-3 C₁₁H₁₉BN₂O₂ 222.09 1-Ethyl, 4-amine, 5-boronate Suzuki coupling; discontinued in 2025
1-Propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 827614-69-7 C₁₂H₂₁BN₂O₂ 236.12 1-Propyl, 4-boronate Cross-coupling reagent
4-Chloro-1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine 1004452-01-0 C₁₀H₁₄ClN₅ 239.70 Chloro, ethyl-methyl substitution Kinase inhibitor intermediate
4-{4-[3-(1H-Imidazol-1-yl)propyl]-5-methyl-4H-1,2,4-triazol-3-yl}-1-methyl-1H-pyrazol-5-amine - C₁₃H₁₈N₈ 286.34 Triazole-imidazole hybrid, methyl-pyrazole Bioactive ligand (PDB entry: OAM)

Key Observations:

Substituent Position and Reactivity :

  • The target compound ’s boronate group at the 5-position contrasts with 1-propyl-4-boronate pyrazole (CAS 827614-69-7), where the boronate is at the 4-position. This positional difference affects electronic properties and coupling efficiency in Suzuki reactions .
  • Chloro-substituted analogues (e.g., CAS 1004452-01-0) lack boronates but feature halogen groups for nucleophilic substitutions, broadening their utility in heterocyclic chemistry .

Biological Relevance :

  • Triazole-containing derivatives (e.g., CAS 2092579-19-4) show enhanced binding to kinase targets due to hydrogen-bonding capabilities, unlike the boronate-focused target compound .
  • The target compound’s amine group may facilitate solubility in aqueous media, a critical factor in drug design .

Table 2: Cross-Coupling Efficiency in Suzuki Reactions

Compound Coupling Partner Yield (%) Reference Reaction Conditions
Target Compound Aryl bromides/chlorides 60-85 Pd(PPh₃)₄, K₂CO₃, DMF, 80°C
1-Propyl-4-boronate Pyrazole Heteroaryl triflates 70-90 Pd(dppf)Cl₂, CsF, THF, 60°C
3-Methyl-4-boronate-1H-pyrazole Aryl iodides 50-75 Pd(OAc)₂, SPhos, Na₂CO₃, dioxane
  • Key Insight : The target compound’s moderate yield (60-85%) in Suzuki reactions is comparable to other pyrazole boronates. Higher yields in propyl derivatives (70-90%) may stem from improved steric compatibility with bulkier coupling partners .

Stability and Commercial Availability

  • Stability : Boronate esters like the target compound are moisture-sensitive, requiring storage under inert conditions. Derivatives with electron-withdrawing groups (e.g., chloro) exhibit greater stability .
  • Availability : The target compound’s discontinuation by CymitQuimica contrasts with ongoing production by Enamine Ltd and Wuhan Xinxinjiali, highlighting regional market variability .

Biological Activity

1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-4-amine (CAS Number: 1007110-53-3) is a compound of increasing interest in medicinal and agricultural chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound based on recent studies, highlighting its synthesis, mechanisms of action, and potential applications.

The compound's molecular formula is C11H19BN2O2C_{11}H_{19}BN_{2}O_{2} with a molecular weight of approximately 222.092 g/mol. The structure includes a pyrazole ring and a boronic ester group, which are known to influence its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₁₁H₁₉BN₂O₂
Molecular Weight222.092 g/mol
CAS Number1007110-53-3
Purity98%

Synthesis

The synthesis of this compound typically involves multi-step reactions including boronation and cyclization processes. The compound can be synthesized through nucleophilic substitution reactions involving appropriate pyrazole derivatives and boronic acids or esters .

Herbicidal Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant herbicidal activity. For instance, certain pyrazole derivatives showed moderate herbicidal effects against various weed species such as Digitaria sanguinalis and Abutilon theophrasti. Specifically, compounds with similar structural motifs to this compound were noted for their ability to inhibit weed growth by up to 60% in controlled assays .

The herbicidal activity is believed to be linked to the inhibition of specific metabolic pathways in plants. Pyrazole compounds often interfere with the synthesis of essential plant hormones or disrupt photosynthetic processes. This results in stunted growth or death of target weed species .

Case Studies

A notable case study involved testing the herbicidal efficacy of various pyrazole derivatives in greenhouse conditions. Compounds exhibiting structural similarities to this compound were applied at concentrations of 150 g a.i./ha. The results indicated that some derivatives outperformed traditional herbicides like pyroxasulfone in inhibiting weed growth .

Future Directions

Given the promising biological activities observed in related compounds, further research into this compound could lead to the development of new herbicides or therapeutic agents. Structural modifications may enhance its efficacy and broaden its application spectrum.

Q & A

Basic: What are the recommended synthetic routes for 1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-4-amine?

The synthesis typically involves multi-step reactions , including:

  • Step 1 : Formation of the pyrazole core via condensation of hydrazine derivatives with β-keto esters or boronic acid intermediates.
  • Step 2 : Functionalization with the ethyl group via alkylation using ethyl halides (e.g., ethyl bromide) under basic conditions (e.g., NaH in DMF) .
  • Step 3 : Introduction of the dioxaborolane moiety via Suzuki-Miyaura coupling or direct borylation using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane pinacol ester .
    Critical parameters : Solvent choice (ethanol, methanol), temperature control (reflux conditions), and inert atmosphere to prevent boronic ester hydrolysis .

Advanced: How can researchers optimize reaction yields when introducing the dioxaborolane group?

Optimization strategies include:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for Suzuki coupling, with ligand-to-metal ratios adjusted to minimize side reactions .
  • Solvent polarity : Use of THF or dioxane to stabilize boronate intermediates.
  • Purification : Column chromatography with silica gel or reverse-phase HPLC to isolate high-purity products .
    Data contradiction note : Conflicting reports on reaction efficiency may arise from residual moisture; anhydrous solvents and molecular sieves are critical .

Basic: What characterization techniques are essential for confirming the compound’s structure?

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm ethyl group integration (δ ~1.2–1.4 ppm for CH₃) and boronic ester signals (δ ~1.3 ppm for tetramethyl groups) .
  • Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns from boron .
  • IR spectroscopy : B-O stretches (~1350 cm⁻¹) and N-H bends (~1600 cm⁻¹) .

Advanced: How can structural ambiguities (e.g., tautomerism in pyrazole) be resolved?

  • X-ray crystallography : Definitive confirmation of regiochemistry and boron coordination .
  • Variable-temperature NMR : To observe tautomeric shifts in the pyrazole ring .
  • DFT calculations : Predict stability of tautomers and compare with experimental data .

Basic: What biological activities are associated with this compound?

The dioxaborolane group enables applications in:

  • Medicinal chemistry : As a boronic acid prodrug for protease inhibitors (e.g., targeting thrombin or β-lactamases) .
  • Biochemical assays : Fluorescent labeling via boronate affinity chromatography .

Advanced: How can researchers evaluate its potential as a kinase inhibitor?

  • In vitro kinase assays : Measure IC₅₀ values against target kinases (e.g., EGFR, VEGFR) using ADP-Glo™ or radioactive ATP-based methods.
  • Molecular docking : Model interactions between the boronic ester and kinase ATP-binding pockets (software: AutoDock Vina) .
    Key consideration : Hydrolytic stability of the dioxaborolane group in physiological buffers .

Basic: What are the stability and storage recommendations?

  • Storage : Anhydrous conditions (argon atmosphere), desiccated at –20°C to prevent boronic ester hydrolysis .
  • Handling : Use gloveboxes for moisture-sensitive steps .

Advanced: What strategies mitigate decomposition during long-term assays?

  • Lyophilization : Formulate as a lyophilized powder with cryoprotectants (e.g., trehalose).
  • Prodrug design : Mask the boronic acid as a more stable pinacol ester until activation .

Basic: How does the dioxaborolane group influence Suzuki-Miyaura cross-coupling efficiency?

The dioxaborolane acts as a transient protecting group , enabling:

  • Chemoselective coupling : Reactivity with aryl halides over other functional groups.
  • Improved solubility : Tetramethyl groups enhance organic phase partitioning .

Advanced: What catalytic systems improve coupling yields with sterically hindered partners?

  • Bulky ligands : Use of XPhos or SPhos ligands with Pd(OAc)₂ to reduce steric hindrance.
  • Microwave-assisted synthesis : Accelerate reaction rates for challenging substrates .

Basic: How is this compound distinct from other pyrazole-boronate derivatives?

  • Substituent effects : The ethyl group enhances lipophilicity, while the dioxaborolane improves stability vs. free boronic acids .
  • Comparative data : Unlike simpler analogs (e.g., 4-phenylpyrazole-boronate), this compound shows higher membrane permeability in cell-based assays .

Advanced: How to analyze conflicting bioactivity data across similar analogs?

  • SAR studies : Systematically vary substituents (e.g., ethyl vs. methyl) and measure changes in IC₅₀.
  • Meta-analysis : Cross-reference published IC₅₀ values and adjust for assay variability (e.g., ATP concentrations) .

Basic: What safety precautions are required during synthesis?

  • PPE : Gloves, goggles, and lab coats to handle alkylating agents (e.g., ethyl bromide).
  • Ventilation : Use fume hoods for steps involving volatile solvents (DMF, THF) .

Advanced: How to assess and mitigate genotoxicity risks?

  • Ames test : Screen for mutagenicity using Salmonella typhimurium strains.
  • Computational toxicology : Tools like Derek Nexus to predict structural alerts .

Basic: What solvents are compatible with this compound?

  • Polar aprotic solvents : DMSO, DMF (for reactions).
  • Storage solvents : Dry dichloromethane or acetonitrile .

Advanced: How to troubleshoot low yields in scaled-up synthesis?

  • Process analytics : Use PAT (Process Analytical Technology) tools like in-situ FTIR to monitor reaction progress.
  • Continuous flow systems : Improve heat/mass transfer vs. batch reactors .

Basic: What computational tools model its electronic properties?

  • Software : Gaussian (DFT calculations for HOMO/LUMO energies).
  • Applications : Predict redox behavior and nucleophilic attack sites .

Advanced: How to design derivatives with improved pharmacokinetics?

  • LogP optimization : Introduce hydrophilic groups (e.g., PEG linkers) without disrupting boronate reactivity.
  • ProTide approach : Modify the boronic ester to enhance oral bioavailability .

Basic: How is the compound used in materials science?

  • MOF synthesis : As a linker for boron-containing metal-organic frameworks .
  • Polymer cross-linking : Boronate esters enable dynamic covalent networks .

Advanced: What analytical methods resolve batch-to-batch variability?

  • HPLC-MS : Quantify impurities (e.g., dealkylated byproducts).
  • QbD (Quality by Design) : Define critical quality attributes (CQAs) for synthesis .

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